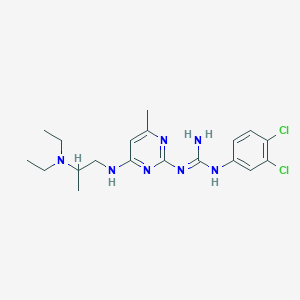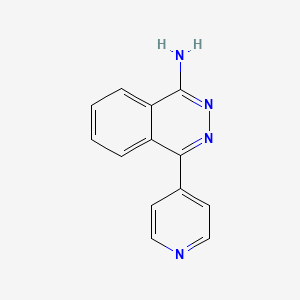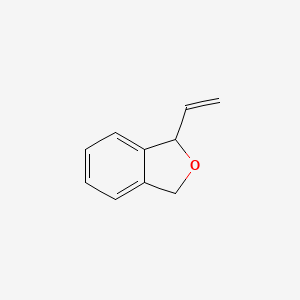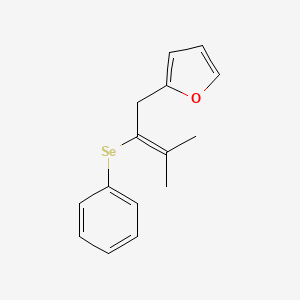
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a diethylamino propyl group, and a methylpyrimidinyl group
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the dichlorophenyl group, followed by the introduction of the diethylamino propyl group and the methylpyrimidinyl group. Reaction conditions such as temperature, pressure, and the use of specific catalysts play a crucial role in the efficiency and yield of the synthesis process. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:
Phenylboronic acids: These compounds are used in drug design and have similar structural features but differ in their stability and reactivity.
Imidazopyridines: These compounds are recognized for their wide range of applications in medicinal chemistry and material science
Eigenschaften
CAS-Nummer |
51386-98-2 |
|---|---|
Molekularformel |
C19H27Cl2N7 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-2-[4-[2-(diethylamino)propylamino]-6-methylpyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C19H27Cl2N7/c1-5-28(6-2)13(4)11-23-17-9-12(3)24-19(26-17)27-18(22)25-14-7-8-15(20)16(21)10-14/h7-10,13H,5-6,11H2,1-4H3,(H4,22,23,24,25,26,27) |
InChI-Schlüssel |
OVTODQVUOPPGTQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)C(C)CNC1=NC(=NC(=C1)C)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCN(CC)C(C)CNC1=NC(=NC(=C1)C)N=C(N)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)


![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)
![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)


![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)


